molecular formula C21H30N2O4S2 B1677121 Mibampator CAS No. 375345-95-2

Mibampator

货号 B1677121
CAS 编号: 375345-95-2
分子量: 438.6 g/mol
InChI 键: ULRDYYKSPCRXAJ-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mibampator, also known as LY-451395, is a positive allosteric modulator (PAM) of the AMPA receptor (AMPAR), an ionotropic glutamate receptor . It was under development by Eli Lilly for the treatment of agitation/aggression in Alzheimer’s disease but was never marketed . Mibampator belongs to the biarylpropylsulfonamide group of AMPAR PAMs .


Molecular Structure Analysis

Mibampator has a molecular formula of C21H30N2O4S2 and a molar mass of 438.60 g/mol . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .

科学研究应用

在阿尔茨海默病治疗中的应用

Mibampator,一种氨基-3-羟基-5-甲基-4-异恶唑丙酸受体增强剂,已被评估用于治疗阿尔茨海默病(AD)中的焦虑和攻击行为。一项涉及132名可能患有AD的门诊患者的临床试验评估了Mibampator在这一背景下的疗效。该试验使用了各种测量方法,包括神经精神症状评定量表(NPI-4-A/A)、科恩-曼斯菲尔德焦虑量表和阿尔茨海默病评定量表-认知等。结果表明,虽然治疗组和安慰剂组在NPI-4-A/A上均显示出改善,但两组之间没有显著差异。然而,Mibampator在额叶系统行为量表(FrSBe)上的表现明显优于安慰剂。该试验强调了进一步研究的必要性,考虑到与照料者影响、药物靶点参与和试验设计相关的潜在问题(Trzepacz et al., 2012)

对AD中焦虑神经生物基质的洞察

关于阿尔茨海默病中焦虑的神经生物基质的新证据已经导致了对各种治疗方法的临床试验,包括Mibampator。这些试验是为了寻找AD和痴呆症中焦虑和攻击行为的有效且安全的药物治疗的更广泛努力的一部分。尽管引起了人们的兴趣并取得了一些有希望的结果,但在这一领域的进展有限,需要来自正在进行的II期和III期试验的进一步证据(Panza et al., 2015)

未来方向

The future directions for Mibampator are uncertain. It reached phase II clinical trials before the discontinuation of its development . It failed to produce cognitive improvement in patients with Alzheimer’s disease, though it did show improvements in neuropsychiatric measures . The maximally tolerated dosage of the drug could not be used due to toxicity .

属性

IUPAC Name

N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRDYYKSPCRXAJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190977
Record name Mibampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mibampator

CAS RN

375345-95-2
Record name Mibampator [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375345952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mibampator
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mibampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIBAMPATOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V5BW73UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mibampator
Reactant of Route 2
Reactant of Route 2
Mibampator
Reactant of Route 3
Reactant of Route 3
Mibampator
Reactant of Route 4
Reactant of Route 4
Mibampator
Reactant of Route 5
Reactant of Route 5
Mibampator
Reactant of Route 6
Reactant of Route 6
Mibampator

Citations

For This Compound
84
Citations
PT Trzepacz, J Cummings, T Konechnik… - International …, 2013 - cambridge.org
Background: Mibampator, an amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor potentiator, was evaluated for treatment of agitation and aggression (A/A) in Alzheimer's …
Number of citations: 48 www.cambridge.org
C Ballard, P Francis, A Corbett - International psychogeriatrics, 2013 - cambridge.org
… mibampator have been ineffective in the current RCT? The rationale for taking mibampator … was based on a phase II trial of mibampator for cognition, which did not demonstrate …
Number of citations: 2 www.cambridge.org
C Ballard, P Francis, A Corbett - International Psychogeriatrics, 2014 - cambridge.org
Ballard, C. et al.(2013) Randomized controlled trial of mibampator for behavioral and psychological symptoms of dementia: comments on the trial and thoughts for future studies. …
Number of citations: 4 www.cambridge.org
F Panza, V Solfrizzi, D Seripa, BP Imbimbo… - Expert Opinion on …, 2015 - Taylor & Francis
… II trial to further assess the efficacy and safety of mibampator in patients with AD and clinically … were observed for 3 mg of oral mibampator compared to placebo on agitation/aggression …
Number of citations: 48 www.tandfonline.com
F Panza, V Solfrizzi, BP Imbimbo… - Geriatric …, 2015 - pagepressjournals.org
… II trial to further assess the efficacy and safety of mibampator in patients with AD and clinically … 3 mg of oral mibampator or placebo. No significant benefits were observed for mibampator …
Number of citations: 1 www.pagepressjournals.org
T Ishii, JR Stolz, GT Swanson - Molecular pharmacology, 2020 - ASPET
… Toward that end, we compared the modulatory activity of two PAMs recently considered as clinical candidates, LY451395 (mibampator) and PF-04958242/BIIB104, on recombinant and …
Number of citations: 12 molpharm.aspetjournals.org
L Azhar, RW Kusumo, G Marotta, KL Lanctôt… - CNS drugs, 2022 - Springer
… These studies showed that methylphenidate, olanzapine, cholinesterase inhibitors, choline alphoscerate, citalopram, memantine, and mibampator are the only beneficial drugs in AD-…
Number of citations: 14 link.springer.com
M Soto, S Andrieu, F Nourhashemi… - International …, 2015 - cambridge.org
… Citalopram, mibampator, and aripiprazole trials included a wide range of severity. Among ongoing trials, Scyllo-inositol include moderate to moderately-severe AD (MMSE 10–20), while …
Number of citations: 42 www.cambridge.org
PS Sachdev - International Psychogeriatrics, 2023 - cambridge.org
Apathy is characterized by diminished motivation that is associated with reduced goaldirected activity, goal-directed cognitive activity and emotion (Robert et al., 2006). It is the most …
Number of citations: 3 www.cambridge.org
F Zhang, R Zhong, C Cheng, S Li, W Le - Acta Pharmacologica Sinica, 2021 - nature.com
As the population ages, Alzheimer’s disease (AD), the most common neurodegenerative disease in elderly people, will impose social and economic burdens to the world. Currently …
Number of citations: 56 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。